molecular formula C20H25N3OS2 B6051407 N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Cat. No.: B6051407
M. Wt: 387.6 g/mol
InChI Key: ICDYYRZEQDGDAL-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is a complex organic compound with a unique structure that combines an indene moiety, a piperidine ring, and a thiazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide typically involves multiple steps The process begins with the preparation of the indene derivative, followed by the formation of the piperidine ringCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methoxyethanamine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-methyl}-2-methoxyethanamine dihydrochloride
  • N-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-methyl}-2-methoxyethanamine dihydrochloride

Uniqueness

N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3OS2/c1-14-12-25-20(21-14)26-13-19(24)22-17-7-4-8-23(11-17)18-9-15-5-2-3-6-16(15)10-18/h2-3,5-6,12,17-18H,4,7-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDYYRZEQDGDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC(=O)NC2CCCN(C2)C3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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